![molecular formula C5H5IN2O2 B1269907 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 6647-98-9](/img/structure/B1269907.png)
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5IN2O2 and a molecular weight of 252.012 g/mol . This compound is part of the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodo-1-methylpyrazole with carbon dioxide under specific conditions . Another method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by their conversion to the desired product through various chemical reactions .
Chemical Reactions Analysis
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, while reduction reactions can lead to the formation of reduced products.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds, leading to the synthesis of more complex pyrazole derivatives.
Common reagents used in these reactions include palladium catalysts, hydrazines, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a range of biological activities that make it a valuable compound in pharmaceutical research.
Antifungal Activity
Research indicates that derivatives of this compound possess significant antifungal properties. For instance, studies have shown that certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrate higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid . This suggests potential applications in agricultural fungicides.
Pharmacological Applications
Pyrazole derivatives are known to exhibit diverse pharmacological effects. The compound has been explored for:
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development .
- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, warranting further exploration into their mechanisms and therapeutic applications .
Industrial Applications
The unique properties of this compound also lend themselves to various industrial applications:
Agricultural Chemicals
The compound serves as a precursor for synthesizing novel fungicides and herbicides. Its ability to inhibit fungal growth makes it an attractive candidate for developing effective agricultural treatments that minimize crop loss due to fungal diseases .
Chemical Intermediates
In organic synthesis, this compound can act as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in synthesizing other pharmaceuticals and agrochemicals .
Case Studies
Several case studies highlight the utility of this compound in research:
- Synthesis and Activity Evaluation : A study synthesized several derivatives based on this compound and evaluated their antifungal activities against specific strains. The results demonstrated that modifications at the carboxyl group significantly enhanced antifungal potency .
- Development of New Fungicides : Research focused on creating new formulations based on pyrazole derivatives showed promising results in terms of efficacy and reduced environmental impact compared to traditional fungicides .
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-Iodo-2-methyl-2H-pyrazole-3-carboxylic acid
- 4-Iodo-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with an iodine atom at the 4-position and a carboxylic acid group at the 3-position. This unique structure contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 266.04 g/mol.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as alcohol dehydrogenase and mycocyclosin synthase, suggesting that this compound may also affect metabolic pathways related to alcohol metabolism and mycobacterial cell wall biosynthesis.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. This activity is likely due to the presence of the iodine atom, which enhances the compound's reactivity.
Antifungal Activity
The compound has also demonstrated antifungal activity in vitro. Studies show that it can inhibit the growth of fungi, making it a candidate for further exploration in antifungal drug development .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). It exhibited growth inhibition with IC50 values indicating effective cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific biochemical pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives, including this compound:
- Antitumor Activity : A study reported that derivatives of pyrazoles showed significant cytotoxic effects against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of related compounds, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant strains.
- Mechanistic Insights : Research into the mechanism revealed that similar compounds interact with key enzymes involved in metabolic processes, which could explain their biological effects .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how structural modifications impact biological activity could lead to more potent derivatives.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in real biological systems.
- Clinical Applications : Exploring potential applications in treating infections or cancers resistant to current therapies.
Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXGRAYQOWZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347286 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-98-9 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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